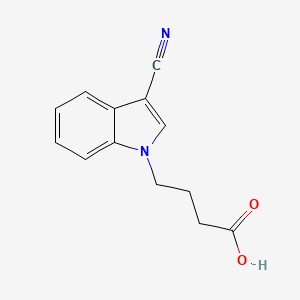silane CAS No. 922528-77-6](/img/structure/B14183806.png)
[4-(4-Methoxyphenyl)but-3-en-1-yn-1-yl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)but-3-en-1-yn-1-ylsilane: is an organosilicon compound that features a trimethylsilyl group attached to a butenynyl chain, which is further substituted with a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)but-3-en-1-yn-1-ylsilane typically involves the coupling of a trimethylsilyl-protected alkyne with a suitable aryl halide. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as triethylamine or potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the alkyne or alkene moieties, converting them into alkanes or alkenes, respectively.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or lithium aluminum hydride (LiAlH4) for more selective reductions.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Quinones or phenolic derivatives.
Reduction: Saturated hydrocarbons or partially reduced alkenes.
Substitution: Various silyl ethers or other substituted silanes.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand or a precursor in the synthesis of catalysts for various organic transformations.
Materials Science: It is used in the preparation of silicon-based materials with unique electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential biological activities, including anti-inflammatory and anticancer properties.
Industry:
Polymer Synthesis: It is used in the production of silicon-containing polymers with enhanced thermal and mechanical properties.
Mecanismo De Acción
The mechanism by which 4-(4-Methoxyphenyl)but-3-en-1-yn-1-ylsilane exerts its effects depends on the specific application. In catalysis, the trimethylsilyl group can stabilize reactive intermediates, facilitating various organic reactions. In biological systems, the methoxyphenyl group may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
[4-(4-Methoxyphenyl)but-3-en-2-one]: This compound shares the methoxyphenyl and butenyl groups but lacks the trimethylsilyl group, resulting in different reactivity and applications.
[4-(4-Methylphenyl)but-3-en-2-one]: Similar structure but with a methyl group instead of a methoxy group, leading to variations in electronic properties and reactivity.
Uniqueness: The presence of the trimethylsilyl group in 4-(4-Methoxyphenyl)but-3-en-1-yn-1-ylsilane imparts unique stability and reactivity, making it a valuable intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
922528-77-6 |
|---|---|
Fórmula molecular |
C14H18OSi |
Peso molecular |
230.38 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)but-3-en-1-ynyl-trimethylsilane |
InChI |
InChI=1S/C14H18OSi/c1-15-14-10-8-13(9-11-14)7-5-6-12-16(2,3)4/h5,7-11H,1-4H3 |
Clave InChI |
NPYUFQAZCBPYHZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


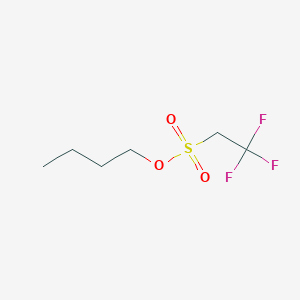
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
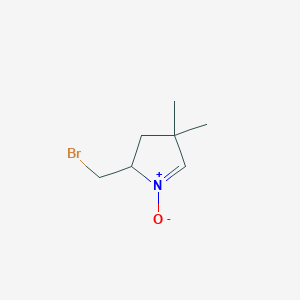
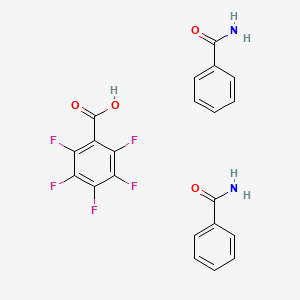
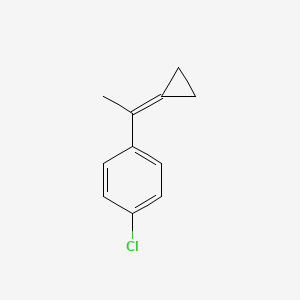
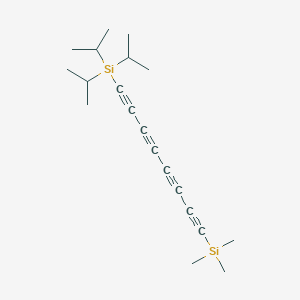
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)
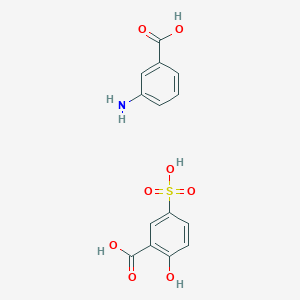
![Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate](/img/structure/B14183795.png)
![(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide](/img/structure/B14183800.png)
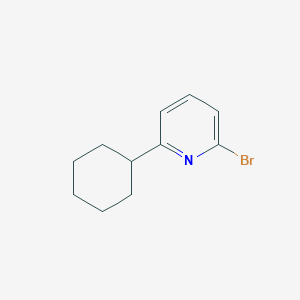
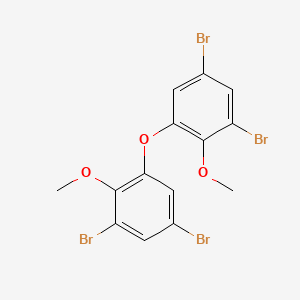
![2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14183816.png)
